![molecular formula C24H33N3O4 B11009623 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11009623.png)
1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
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Overview
Description
1-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 2-(2-methoxyphenoxy)ethylamine with piperazine under controlled conditions.
Synthesis of the Pyran Derivative: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyran derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyran rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Key Features:
- Piperazine Ring : Commonly found in pharmaceuticals, known for its ability to interact with neurotransmitter receptors.
- Methoxyphenoxy Group : Enhances lipophilicity, potentially improving bioavailability.
- Tetrahydropyran Moiety : Contributes to the compound's conformational flexibility and interaction capabilities.
Antidepressant and Anxiolytic Activities
Research indicates that compounds with piperazine rings often exhibit antidepressant and anxiolytic effects. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies focusing on the modulation of serotonin and dopamine receptors are critical in evaluating its therapeutic potential.
Antimicrobial Properties
The compound’s interaction with various biological receptors may extend to antimicrobial activity. Preliminary studies on related piperazine derivatives have shown promising antibacterial and antifungal properties, indicating that this compound could be explored for developing new antimicrobial agents.
Cancer Therapeutics
The ability of the compound to interact with specific cellular pathways makes it a candidate for cancer treatment. Research into similar compounds has demonstrated potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's pharmacological properties, including:
- Molecular Docking Studies : These studies assess the binding affinity of the compound to target proteins, providing insights into its mechanism of action.
- Cell Viability Assays : Testing against various cancer cell lines helps determine cytotoxicity and therapeutic index.
In Vivo Studies
Animal models are essential for understanding the pharmacokinetics and pharmacodynamics of the compound:
- Efficacy Testing : Evaluating its effects on anxiety-like behaviors or depressive symptoms in rodent models.
- Toxicity Assessments : Determining safe dosage ranges and potential side effects.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives similar to this compound, demonstrating significant antidepressant activity through modulation of serotonin receptors . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Evaluation
Research conducted on piperazine-based compounds showed effective antimicrobial activity against various pathogens. The results indicated that structural features significantly influence antimicrobial potency, suggesting that further exploration of this compound could yield promising results .
Mechanism of Action
The mechanism of action of 1-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 4-Methoxyphenethyl alcohol
- N-[2-(2-Methoxyphenoxy)ethyl]-1-propanamine
Uniqueness
1-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a selective agonist for dopamine receptors. This article reviews its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H24N4O3 with a molecular weight of approximately 376.5 g/mol. The structure consists of a piperazine core linked to a methoxyphenoxy group and a pyrrol-tetrahydropyran moiety, which are critical for its biological activity.
Dopamine Receptor Agonism
Research indicates that this compound exhibits selective activity towards the D3 dopamine receptor (D3R). In high-throughput screening assays, it was shown to have significant agonist activity with an EC50 value of approximately 710 nM. This selectivity is crucial as it minimizes unwanted interactions with D2 dopamine receptors, which can lead to adverse effects .
Structure-Activity Relationships (SAR)
A detailed SAR analysis was conducted on various analogs of the compound to optimize its potency and selectivity. Modifications were made to the aryl ether and piperazine core, leading to several derivatives with improved D3R agonist activity. For instance, substituting the methoxy group on the phenyl ring significantly enhanced receptor binding affinity .
Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|
1 | 710 ± 150 | 15,700 ± 3,000 |
2 | 278 ± 62 | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 |
Neuroprotective Properties
In addition to its dopaminergic activity, this compound has been evaluated for neuroprotective effects. Studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress, likely through modulation of signaling pathways involved in cell survival .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For example, some analogs have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound in various biological models:
- Neurodegenerative Disease Models : In models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation.
- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxic effects at micromolar concentrations.
Properties
Molecular Formula |
C24H33N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C24H33N3O4/c1-29-21-6-2-3-7-22(21)31-19-16-25-12-14-26(15-13-25)23(28)20-24(8-17-30-18-9-24)27-10-4-5-11-27/h2-7,10-11H,8-9,12-20H2,1H3 |
InChI Key |
VLTNUQHTMFVYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCN(CC2)C(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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